molecular formula C19H18ClNO3 B1662580 LY-294,002 hydrochloride CAS No. 934389-88-5

LY-294,002 hydrochloride

Cat. No.: B1662580
CAS No.: 934389-88-5
M. Wt: 343.8 g/mol
InChI Key: OQZQSRICUOWBLW-UHFFFAOYSA-N
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Description

LY 294002 hydrochloride is a chemical compound known for its potent inhibition of phosphoinositide 3-kinases (PI3Ks). It is a derivative of the flavonoid quercetin and has been widely used in scientific research due to its ability to modulate various cellular processes .

Mechanism of Action

Target of Action

LY-294,002 hydrochloride is a potent inhibitor of numerous proteins, with a strong inhibitory effect on phosphoinositide 3-kinases (PI3Ks) . The primary targets of this compound are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound acts on the ATP-binding site of its targets . It is a reversible inhibitor of PI3K , meaning it can bind to and dissociate from its target. This is in contrast to other inhibitors like wortmannin, which bind irreversibly .

Biochemical Pathways

The inhibition of PI3K by this compound affects several downstream pathways. One of the most significant is the Akt signaling pathway , which is involved in cell survival and growth . By inhibiting PI3K, this compound can reduce Akt signaling, potentially leading to reduced cell growth and survival .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of PI3K by this compound has several cellular effects. It can elevate the expression of autophagosomal protein LC3 and promote apoptosis in gastric and nasopharyngeal cancer cells . It also inhibits nuclear factor kappa B signaling in macrophages . Additionally, it modulates action potential repolarization and improves myocyte contractility .

Preparation Methods

Synthetic Routes and Reaction Conditions

LY 294002 hydrochloride is synthesized through a series of chemical reactions starting from quercetinThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of LY 294002 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

LY 294002 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

LY 294002 hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the inhibition of PI3Ks and related signaling pathways.

    Biology: The compound is employed to investigate cellular processes such as autophagy, apoptosis, and cell proliferation.

    Medicine: LY 294002 hydrochloride is used in preclinical studies to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: The compound is utilized in the development of new drugs and therapeutic strategies

Properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQSRICUOWBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474691
Record name 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934389-88-5
Record name 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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